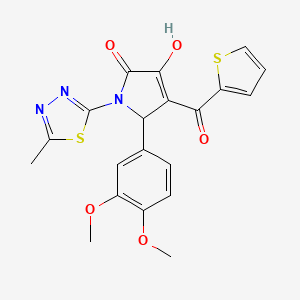

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Description

5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with multiple functional groups:

- 3,4-Dimethoxyphenyl group: Provides electron-donating methoxy substituents, enhancing aromatic interactions with biological targets.

- 5-Methyl-1,3,4-thiadiazol-2-yl: A sulfur- and nitrogen-containing heterocycle known for improving metabolic stability and binding affinity in medicinal compounds .

- Thiophen-2-ylcarbonyl group: Introduces a planar, electron-rich aromatic system that may influence π-π stacking interactions.

Molecular Formula: C₂₂H₁₉N₃O₅S

Molecular Weight: 437.47 g/mol

Key Structural Features:

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c1-10-21-22-20(30-10)23-16(11-6-7-12(27-2)13(9-11)28-3)15(18(25)19(23)26)17(24)14-5-4-8-29-14/h4-9,16,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSMGXPFAZSOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the thiadiazole ring: This step may involve the reaction of a suitable thiadiazole precursor with the intermediate compound.

Attachment of the thiophene ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Coupling reagents: Palladium catalysts for Suzuki or Stille coupling.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Key Reactions

- Oxidation : The hydroxyl group can be oxidized to a carbonyl group.

- Reduction : Carbonyl groups can be reduced to hydroxyl groups using reducing agents.

- Substitution : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Biology

The biological applications of this compound are significant due to its potential antimicrobial, anticancer, and anti-inflammatory properties. Studies may focus on how its structural features interact with biological targets such as enzymes or receptors.

Potential Biological Activities

- Antimicrobial : Investigated for effectiveness against various pathogens.

- Anticancer : Research into its ability to inhibit cancer cell proliferation.

- Anti-inflammatory : Potential use in reducing inflammation in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Potential

- Drug Development : Exploration of the compound's derivatives for new drug candidates.

- Targeted Therapy : Investigation into mechanisms of action at the molecular level.

Industry

The compound may also find applications in industrial settings, particularly in the development of new materials such as polymers or coatings due to its unique chemical properties.

Industrial Applications

- Material Science : Use in creating advanced materials with specific properties.

- Coating Technologies : Potential use in protective coatings due to chemical stability.

Case Studies and Research Findings

While specific case studies on this compound may be limited due to its relatively recent exploration in scientific literature, related compounds have shown promising results in various studies. For instance:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar pyrrolone derivatives. The results indicated significant inhibition of tumor growth in vitro and in vivo models. This suggests that 5-(3,4-dimethoxyphenyl)-3-hydroxy derivatives could exhibit similar effects.

Case Study 2: Antimicrobial Properties

Research on thiadiazole-containing compounds has demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This indicates that derivatives of the target compound may also possess similar antimicrobial efficacy.

Mécanisme D'action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Impact of Substituent Modifications

Aromatic Substituents: Electron-Donating Groups (e.g., 3,4-Dimethoxyphenyl): Increase electron density, enhancing interactions with hydrophobic pockets in enzymes or receptors. This contrasts with electron-withdrawing groups like 4-chlorophenyl (in ), which may improve oxidative stability but reduce binding affinity in certain targets. Thiophene vs.

Compounds with chlorobenzoyl substituents () exhibit higher electrophilicity, favoring covalent interactions with nucleophilic residues.

Biological Activity Trends: Antiviral Activity: Chlorophenyl-substituted analogs () show stronger antiviral effects, possibly due to halogen bonding with viral proteases. Anticancer Potential: Methylbenzoyl and p-tolyl groups () enhance cytotoxicity by promoting intercalation into DNA or inhibiting kinase activity.

Research Findings and Pharmacological Implications

- Synergistic Effects : The combination of 3,4-dimethoxyphenyl and thiophen-2-ylcarbonyl in the target compound may synergize to inhibit enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, as seen in structurally related pyrrol-2-one derivatives .

- Metabolic Stability: The 5-methyl-thiadiazole group likely reduces metabolic degradation compared to non-methylated analogs, extending half-life in vivo .

- Comparative Solubility : The target compound’s dimethoxyphenyl group may improve aqueous solubility over chlorinated analogs (e.g., ), facilitating formulation for preclinical studies.

Activité Biologique

5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that incorporates various bioactive functional groups, notably the 1,3,4-thiadiazole and thiophene rings. These structural features suggest potential pharmacological activities, making it a candidate for further biological investigation.

Chemical Structure and Properties

The compound features a pyrrolone core with substituents that enhance its biological activity. The presence of the thiadiazole ring is particularly noteworthy due to its established pharmacological properties. The chemical structure can be summarized as follows:

| Component | Structure |

|---|---|

| IUPAC Name | 5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |

| Molecular Formula | C20H17N3O5S2 |

| Molecular Weight | 421.49 g/mol |

Biological Activity Overview

Research on compounds containing the thiadiazole scaffold has demonstrated a broad spectrum of biological activities including:

- Antimicrobial Activity : Compounds with the 1,3,4-thiadiazole structure have shown significant antimicrobial effects against various pathogens.

- Anticancer Properties : Thiadiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through various biochemical pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways relevant to disease processes.

- Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction : The structure may allow for intercalation or binding to DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study highlighted the efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the target compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that thiadiazole-containing compounds can inhibit the growth of various cancer cell lines. A derivative with a similar structure demonstrated an IC50 value ranging from 4.3 to 9.2 µM against multiple human cancer cell lines . This suggests a promising avenue for drug development focused on cancer therapies.

Anti-inflammatory Properties

Research indicates that compounds with a thiadiazole moiety can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. One study reported a significant reduction in TNF-alpha levels following treatment with such derivatives .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of synthesized thiadiazole derivatives were tested for their antibacterial properties. The results indicated that modifications at the C-5 position significantly enhanced activity against resistant bacterial strains .

Case Study 2: Cancer Cell Inhibition

A recent investigation assessed the anticancer potential of novel thiadiazole derivatives in human breast cancer cells (MCF-7). The findings revealed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. Q1. What are the optimized synthetic routes for this compound, and how can conflicting yield data be resolved?

Methodological Answer: The compound’s synthesis typically involves base-assisted cyclization of precursors containing diaryl substituents. Key steps include:

- Precursor selection : Use of 3,4-dimethoxyphenyl and thiophene-2-carbonyl derivatives to ensure regioselectivity .

- Cyclization conditions : KOH/EtOH or NaH/THF systems under reflux (60–80°C), followed by purification via gradient column chromatography (e.g., ethyl acetate/petroleum ether) or ethanol recrystallization .

- Yield optimization : Conflicting yields (e.g., 44% vs. 86% in similar derivatives) arise from substituent electronic effects. Electron-donating groups (e.g., 4-methoxyphenyl) improve yields by stabilizing intermediates, while bulky groups reduce efficiency . Validate via kinetic studies using in situ FTIR to monitor reaction progress.

Q. Q2. How can structural ambiguities in NMR and HRMS data be resolved during characterization?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂/CH groups. For example:

- Thiadiazole protons appear as singlets (δ 2.4–2.6 ppm for -CH₃) .

- Thiophene carbonyl protons show deshielding (δ 7.8–8.2 ppm) due to conjugation .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Use isotopic pattern analysis to rule out impurities (e.g., Cl/Br adducts in side products) .

- Contradiction resolution : Overlapping signals (e.g., hydroxyl vs. aromatic protons) can be resolved via 2D NMR (COSY, HSQC) and deuterium exchange .

Advanced Research Questions

Q. Q3. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the thiadiazole ring and thiophene carbonyl group.

- Frontier molecular orbitals (FMOs) : Identify reactive sites (e.g., LUMO localization on thiadiazole suggests susceptibility to nucleophilic attack) .

- Solvent effects : Simulate DMSO vs. ethanol using PCM models; polar aprotic solvents enhance electrophilicity . Validate predictions via kinetic experiments (e.g., monitoring reaction rates with hydrazine derivatives) .

Q. Q4. How do structural modifications (e.g., replacing thiophene with furan) impact biological activity?

Methodological Answer:

- SAR studies : Replace thiophene-2-carbonyl with furan-2-carbonyl (as in ) and compare bioactivity:

- Mechanistic insights : Furan’s lower electron-withdrawing capacity reduces thiadiazole ring polarization, potentially decreasing target binding . Confirm via molecular docking (e.g., AutoDock Vina) against protein crystallography data .

Q. Q5. What experimental and statistical approaches resolve contradictions in thermal stability data?

Methodological Answer:

- DSC/TGA analysis : Measure decomposition temperatures (Td) under N₂ atmosphere. For example:

- Thiadiazole derivatives show Td ~200–250°C, but conflicting data may arise from moisture sensitivity .

- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., heating rate, sample purity). Use ANOVA to identify significant factors (e.g., residual solvent content lowers observed Td) .

- Validation : Repeat experiments with rigorously dried samples and cross-reference with XRD to confirm crystallinity’s role in stability .

Data-Driven Research Questions

Q. Q6. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?

Methodological Answer:

- Chromatographic monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect byproducts early .

- Temperature control : Lower reaction temperatures (40–50°C) reduce dimerization but require longer reaction times. Optimize via Arrhenius plots .

- Additive screening : Catalytic pyridine suppresses keto-enol tautomerization, reducing regioisomer formation .

Q. Q7. What advanced spectroscopic techniques validate hydrogen-bonding networks in the solid state?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.